2'-Thioadenosine

Descripción general

Descripción

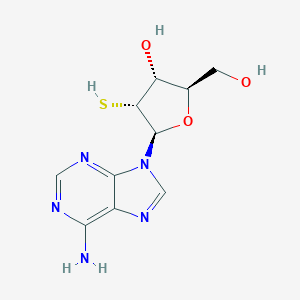

2’-Thioadenosine is a sulfur-containing nucleoside analog of adenosine. It is characterized by the substitution of a sulfur atom at the 2’ position of the ribose moiety. This compound has garnered significant interest due to its potential therapeutic applications and its role as an intermediate in the synthesis of various pharmaceutical agents.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 2’-Thioadenosine typically involves the transformation of adenosine through a series of chemical reactions. One common method includes the reaction of adenosine with carbon disulfide and methanol under elevated temperatures to yield 2’-Thioadenosine . The reaction conditions, such as temperature and time, are optimized to maximize yield and purity.

Industrial Production Methods: On an industrial scale, the production of 2’-Thioadenosine involves similar synthetic routes but with enhanced process controls to ensure consistency and scalability. High-performance liquid chromatography is often employed to achieve a purity of 98.0% .

Análisis De Reacciones Químicas

Types of Reactions: 2’-Thioadenosine undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are influenced by the presence of the sulfur atom, which can alter the reactivity of the compound compared to adenosine.

Common Reagents and Conditions:

Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can oxidize 2’-Thioadenosine, leading to the formation of sulfoxides or sulfones.

Reduction: Reducing agents like sodium borohydride can reduce 2’-Thioadenosine to its corresponding thiol derivative.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides, while reduction can produce thiols .

Aplicaciones Científicas De Investigación

Adenosine Receptor Modulation

2'-Thioadenosine and its derivatives have been studied extensively for their interactions with adenosine receptors (ARs), particularly the A2A and A3 subtypes. These receptors are critical in various physiological processes, including immune response and neuroprotection.

- A3 Adenosine Receptor Agonists : Research has identified 2-chloro-N(6)-methyl-4'-thioadenosine-5'-methyluronamide as a potent A3 AR agonist. This compound demonstrated high affinity and selectivity, providing insights into structure-activity relationships that could guide future drug development targeting A3 ARs for conditions like asthma and inflammation .

- A2A Adenosine Receptor Agonists : Truncated derivatives of 4'-thioadenosine have been synthesized as potential A2A AR ligands. These compounds showed promise as mixed A2A agonists and A3 antagonists, which may be beneficial in treating conditions such as Parkinson's disease and other neurodegenerative disorders .

Chemoprotective Agents

Recent studies have explored the use of 5'-S-(3-aminophenyl)-5'-thioadenosine (m-APTA) as a chemoprotective agent against the toxic effects of chemotherapy drugs like fluorouracil (5-FU). This compound selectively protects normal cells while allowing for effective cancer treatment in MTAP-deficient cancers.

- Mechanism of Action : m-APTA is metabolized by methylthioadenosine phosphorylase (MTAP) to adenine, which helps mitigate the toxicity associated with certain chemotherapeutics without compromising their efficacy against tumors .

- Clinical Implications : The ability of m-APTA to prevent anemia and other side effects in mouse models suggests its potential for improving the therapeutic index of chemotherapeutic agents .

Synthesis and Impurity Research

The synthesis of this compound has been studied to optimize yield and purity for pharmaceutical applications. Understanding the formation of impurities during synthesis is crucial for developing safe and effective drugs.

- Impurity Analysis : Techniques such as high-performance liquid chromatography (HPLC) have been employed to assess the purity of synthesized this compound. Such analyses help ensure that drug formulations meet regulatory standards .

Summary of Findings

The applications of this compound span several domains within pharmacology and oncology, showcasing its versatility as a therapeutic agent. Its role in modulating adenosine receptors presents opportunities for developing new treatments for various diseases, while its chemoprotective properties could enhance cancer therapy outcomes.

Mecanismo De Acción

2’-Thioadenosine exerts its effects by interacting with specific molecular targets and pathways. It is a selective and irreversible inhibitor of ErbB-1 and ErbB-2, with an IC50 of 45 µM for ErbB-2 . The compound covalently inactivates ErbB-1 by modifying a cysteine residue at the active site, thereby inhibiting the receptor’s activity .

Comparación Con Compuestos Similares

Adenosine: The parent compound, which lacks the sulfur substitution at the 2’ position.

2’-Deoxyadenosine: Similar to adenosine but without the hydroxyl group at the 2’ position.

5’-Thioadenosine: Another sulfur-containing nucleoside with the sulfur atom at the 5’ position.

Uniqueness of 2’-Thioadenosine: The presence of the sulfur atom at the 2’ position imparts unique chemical and biological properties to 2’-Thioadenosine. This substitution can enhance the compound’s stability and alter its reactivity, making it a valuable tool in various research and industrial applications .

Actividad Biológica

2'-Thioadenosine, a modified nucleoside, has garnered attention due to its unique biological properties and potential therapeutic applications. This compound is characterized by the substitution of a sulfur atom for the oxygen atom at the 2' position of the adenosine molecule. Its biological activity is primarily linked to its interaction with purinergic receptors and its role in cellular signaling pathways.

The synthesis of this compound typically involves the modification of adenosine through various chemical reactions. For instance, one method described involves dissolving adenosine N-oxide in a mixture of methanol and carbon disulfide, followed by heating to yield 2-thioadenosine in a reasonable yield . The resultant compound can be characterized using techniques such as NMR spectroscopy and mass spectrometry to confirm its structure.

This compound acts primarily as an agonist at purinergic receptors, particularly the P2Y subtype. It has been shown to increase intracellular calcium levels in various cell types, including C6 glioma cells and skeletal muscle-derived myotubes . The compound's resistance to ecto-nucleotide degradation enhances its efficacy as a signaling molecule, allowing for prolonged receptor activation.

Biological Activities

The biological activities of this compound can be categorized into several key areas:

- Cell Proliferation : Studies have demonstrated that this compound can stimulate cell proliferation in certain contexts, particularly in cancer cells where purinergic signaling plays a critical role.

- Neuroprotective Effects : Research indicates that this compound may exert neuroprotective effects, potentially through modulation of neurotransmitter release and reduction of oxidative stress.

- Anti-inflammatory Properties : The compound has been implicated in reducing inflammation through its action on immune cells, suggesting potential applications in inflammatory diseases.

Case Studies and Research Findings

- Neurocognitive Recovery : A recent study highlighted that low levels of S-methyl-5-thioadenosine (MTA), a related compound, were associated with delayed neurocognitive recovery post-surgery. This suggests that thioadenosine derivatives may play a role in cognitive function following anesthesia .

- Cancer Research : In cancer studies, this compound has been investigated for its potential to induce synthetic lethality in cancer cells with specific genetic alterations. For example, loss of methylthioadenosine phosphorylase (MTAP) has been linked to increased sensitivity to certain chemotherapeutic agents when combined with thioadenosine derivatives .

- RNA Therapeutics : The stability of 2'-modified RNA molecules containing thioadenosine has been explored for therapeutic applications. These modifications enhance resistance to nucleases, thereby improving the efficacy of RNA-based therapies .

Comparative Biological Activity

The following table summarizes the biological activities and mechanisms associated with this compound compared to other nucleosides:

| Compound | Mechanism of Action | Key Biological Effects |

|---|---|---|

| This compound | Agonist at P2Y receptors | Cell proliferation, neuroprotection |

| Adenosine | Agonist at A1, A2A receptors | Immunomodulation, vasodilation |

| S-methyl-5-thioadenosine | Involved in methionine metabolism | Cognitive function modulation |

Propiedades

IUPAC Name |

(2R,3R,4R,5R)-5-(6-aminopurin-9-yl)-2-(hydroxymethyl)-4-sulfanyloxolan-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13N5O3S/c11-8-5-9(13-2-12-8)15(3-14-5)10-7(19)6(17)4(1-16)18-10/h2-4,6-7,10,16-17,19H,1H2,(H2,11,12,13)/t4-,6-,7-,10-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VLRCFULRQZKFRM-KQYNXXCUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)CO)O)S)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)S)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13N5O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20435431 | |

| Record name | 2'-Thioadenosine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20435431 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

283.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

136904-69-3 | |

| Record name | 2'-Thioadenosine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20435431 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.